2,3-Dihydro-1-benzofuran-3-ylmethanamine
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Overview
Description
2,3-Dihydro-1-benzofuran-3-ylmethanamine: is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic organic compound, and contains an amine group attached to the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-3-ylmethanamine typically involves the following steps:
Benzofuran Formation: : The initial step involves the formation of benzofuran through a cyclization reaction of a suitable precursor, such as a phenol derivative.
Reduction: : The benzofuran ring is then reduced to form 2,3-dihydrobenzofuran using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the amine group to an amide or nitro group.
Reduction: : Further reduction of the compound can lead to the formation of different derivatives.
Substitution: : Substitution reactions can introduce different functional groups at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Amides, nitro derivatives.
Reduction: : Alcohols, amines.
Substitution: : Halogenated compounds, alkylated derivatives.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-3-ylmethanamine has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It can be used in the study of biological systems and interactions with biomolecules.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dihydro-1-benzofuran-3-ylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The amine group can act as a ligand, binding to receptors or enzymes, and influencing biological processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-3-ylmethanamine is similar to other benzofuran derivatives, such as benzofuran , 2,3-dihydrobenzofuran , and benzofuranylamine . its unique structure, particularly the presence of the amine group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.
List of Similar Compounds
Benzofuran
2,3-Dihydrobenzofuran
Benzofuranylamine
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVYUJQJHJGINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111191-88-9 |
Source
|
Record name | 2,3-dihydro-1-benzofuran-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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